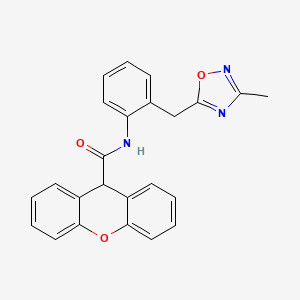

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-15-25-22(30-27-15)14-16-8-2-5-11-19(16)26-24(28)23-17-9-3-6-12-20(17)29-21-13-7-4-10-18(21)23/h2-13,23H,14H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYSAXZJZDHUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.

Attachment of the oxadiazole to the phenyl ring: This step often involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced to a halogenated phenyl derivative.

Coupling with the xanthene core: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the xanthene core or the oxadiazole ring, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the xanthene core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Halogenated derivatives and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield xanthene oxides, while reduction could produce amine derivatives of the oxadiazole ring.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer activities. For instance, derivatives similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide have shown promising results against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that compounds with oxadiazole moieties can possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This property could make N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide a candidate for developing anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

- Preparation of the Oxadiazole : The oxadiazole ring is synthesized from appropriate precursors through cyclization reactions.

- Formation of the Xanthene Core : This step involves condensation reactions under controlled conditions to form the xanthene derivative.

- Final Coupling Reaction : The final product is obtained by coupling the xanthene core with the oxadiazole moiety.

Study on Anticancer Activity

A recent study investigated the anticancer effects of various oxadiazole derivatives against multiple cancer cell lines. Results indicated that compounds with structural similarities to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide exhibited IC50 values in the micromolar range against breast and colon cancer cells .

Genotoxicity Studies

While exploring the biological activities of related compounds, researchers assessed their genotoxic potential. Some derivatives exhibited anti-inflammatory effects without genotoxicity, suggesting that structural modifications can enhance safety profiles .

Mechanism of Action

The mechanism by which N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Bioactivity: While the target compound’s bioactivity remains uncharacterized, structurally related 1,2,4-oxadiazoles exhibit antiviral, anticancer, and enzyme inhibitory properties.

- Synthesis : The target compound likely shares synthetic routes with ’s benzocyclohepten derivatives, which use Cs₂CO₃ as a base for nucleophilic substitution or coupling . In contrast, purine-oxazole carboxamides () employ carbodiimide-mediated amidation .

- Stability : The 1,2,4-oxadiazole ring in the target compound may confer greater metabolic stability compared to 1,3,4-oxadiazoles (), which are prone to hydrolytic cleavage under acidic conditions .

Xanthene-Based Analogues

Key Observations :

- The target compound’s carboxamide group may enhance solubility and target binding compared to esterified or hydroxylated xanthenes (e.g., and ) .

- Carboxyxanthones () exhibit antiallergic activity via COX-2 inhibition, suggesting the xanthene-carboxamide scaffold in the target compound could similarly interact with inflammatory pathways .

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 879896-56-7 |

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 270.30 g/mol |

| InChI Key | XXXXXX (to be filled) |

Structural Features

The compound features a xanthene core, which is known for its fluorescent properties, combined with an oxadiazole moiety that enhances its interaction with biological targets. The presence of the methyl group on the oxadiazole ring contributes to its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have demonstrated that derivatives of xanthene and oxadiazole exhibit promising anticancer properties. For instance, compounds similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide have shown significant cytotoxic effects against various cancer cell lines:

- PC-3 (Prostate Cancer) : IC50 values around 0.67 µM.

- HCT-116 (Colon Cancer) : IC50 values around 0.80 µM.

- ACHN (Renal Cancer) : IC50 values around 0.87 µM .

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The oxadiazole ring is known to interact with enzymes involved in cancer cell proliferation.

- Receptor Modulation : The xanthene structure may modulate receptor activity related to cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the xanthene and oxadiazole rings can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on oxadiazole | Increased lipophilicity and potency |

| Alteration of xanthene core | Changes in fluorescence and receptor binding affinity |

Research indicates that specific substitutions can enhance selectivity for cancerous cells while minimizing toxicity to normal cells .

Study 1: Anticancer Efficacy

In a study published by Arafa et al., several derivatives were synthesized and tested for their anticancer activity using MTT assays. The most promising derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Potential

A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against resistant strains, highlighting its potential as a therapeutic agent in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.